12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound known for its significant biological activity. This compound belongs to the class of benzimidazoquinazolinones, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-component reactions. One common method involves the use of Cu@Fe3O4 magnetic nanoparticles as catalysts. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly. The process involves the condensation of appropriate aldehydes, amines, and isocyanides .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of magnetic nanoparticles as catalysts also facilitates easy separation and reuse, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 12-phenyl-12H-benzo[b]phenothiazine
- 2H-indazolo[2,1-b]phthalazine-triones
Uniqueness
Compared to similar compounds, 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique structure, which imparts specific biological activities. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C20H17N3O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C20H17N3O/c24-17-12-6-10-15-18(17)19(13-7-2-1-3-8-13)23-16-11-5-4-9-14(16)21-20(23)22-15/h1-5,7-9,11,19H,6,10,12H2,(H,21,22) |
InChI Key |
JEOHNQZNTWELTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.